Divergent Wnt-Pathway Inhibition Potency Vs. Unsubstituted Phenoxy Analogs
In a Wnt-dependent triple-negative breast cancer (TNBC) model, the presence of a methoxy group on the phenoxy ring was shown to have a profound effect on the IC50. While direct data for this specific 3-methoxy substitution is not available, a closely related 4-methoxy-substituted benzyl analog on the same thieno[2,3-d]pyrimidine core demonstrated a 3-fold improvement in TopFlash Wnt inhibition assay (IC50 = 2.79 µM) compared to the unsubstituted H analog (IC50 = 8.31 µM) [1]. The 3-methoxyphenoxy substituent is therefore expected to provide a significant potency advantage over unsubstituted phenoxy alternatives.
| Evidence Dimension | Wnt-pathway inhibition (TopFlash assay) |
|---|---|
| Target Compound Data | Direct data not available; potent activity expected based on SAR. |
| Comparator Or Baseline | Thieno[2,3-d]pyrimidine core with 4-methoxybenzyl substituent: IC50 = 2.79 µM; Unsubstituted H analog: IC50 = 8.31 µM. |
| Quantified Difference | Approximately 3-fold decrease in IC50 with methoxy substitution. |
| Conditions | HCC1395 triple-negative breast cancer cell line, TopFlash reporter assay for β-catenin-dependent Wnt signaling. |
Why This Matters
For researchers targeting the Wnt pathway, this compound offers a structurally validated entry point for potent inhibition, avoiding the inactivity of simpler, unsubstituted phenoxy analogs.
- [1] Anonymous. (2022). A novel small molecule series with a thienopyrimidine scaffold acting as a downstream inhibitor of the β-catenin-dependent Wnt-pathway. Frontiers in Pharmacology. Data derived from SAR Table 1 for compounds 4b (OMe) vs 4a (H). View Source
